Cas no 946343-13-1 (2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide)

2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,5-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
- 2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
- F2352-0209
- 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- 946343-13-1
- AKOS024642686
- 2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide
-
- インチ: 1S/C21H25F2N3O3S/c1-25-7-6-16-12-15(2-5-19(16)25)20(26-8-10-29-11-9-26)14-24-30(27,28)21-13-17(22)3-4-18(21)23/h2-5,12-13,20,24H,6-11,14H2,1H3
- InChIKey: NKOSNFAPIBTBRD-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC(C2C=CC3=C(C=2)CCN3C)N2CCOCC2)(=O)=O)=CC(F)=CC=C1F
計算された属性
- せいみつぶんしりょう: 437.15846917g/mol
- どういたいしつりょう: 437.15846917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2352-0209-15mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-30mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-10μmol |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-4mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-5μmol |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-2mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-1mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-5mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-10mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2352-0209-3mg |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
946343-13-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamideに関する追加情報
Introduction to 2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide (CAS No. 946343-13-1)
2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide, with the CAS number 946343-13-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a sulfonamide group, a morpholine ring, and a substituted indole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The sulfonamide group is a well-known functional group in medicinal chemistry, often associated with antibacterial and antifungal properties. In the context of 2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide, this group may play a crucial role in modulating its interactions with biological targets. The presence of the morpholine ring adds further complexity and can influence the compound's solubility and bioavailability. Morpholine rings are frequently used in drug design to enhance the lipophilicity and stability of molecules.
The indole moiety is another key structural feature of this compound. Indoles are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The substitution pattern on the indole ring in 2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide is particularly noteworthy. The 1-methyl substitution can enhance the compound's metabolic stability and reduce its potential for side effects. Additionally, the 5-position substitution with an ethylamine linker connected to the morpholine ring provides a flexible tether that can facilitate interactions with specific protein targets.
Recent studies have explored the potential therapeutic applications of 2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide. One notable area of research is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression and anxiety disorders. Preclinical studies have shown that this compound exhibits potent SSRI activity with high selectivity for serotonin transporters over other monoamine transporters. This selectivity can reduce the risk of side effects associated with non-selective SSRIs.
In addition to its SSRI activity, 2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-y l)ethylbenzene - 1 - sulfonamide has been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2,5-difluoro-N - 2 - ( 1 - methyl - 2 , 3 - dihydro - 1 H - indol - 5 - yl ) - 2 - ( morpholin - 4 - yl ) ethylbenzene - 1 - sulfonamide have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. These properties are crucial for developing effective oral medications that can be administered conveniently to patients.
Clinical trials are currently underway to evaluate the safety and efficacy of 2 , 5 - difluoro - N - 2 - ( 1 - methyl - 2 , 3 - dihydro - 1 H - indol - 5 - yl ) - 2 -( morpholin - 4-y l) ethylbenzene - 1-sulfonamide. Early results from phase I trials have indicated that it is well-tolerated by patients at various dose levels. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.
In conclusion, 2 , 5-difluoro-N – 2 – ( 1 – methyl – 2 , 3 – dihydro – 1 H – indol – 5 – yl ) – 2 – ( morpholin – 4-y l) ethylbenzene – 1-sulfonamide (CAS No .946343–13–1) is a promising compound with a unique combination of structural features that contribute to its potential therapeutic applications. Ongoing research continues to uncover new insights into its biological activities and pharmacological properties, making it an exciting area of study in medicinal chemistry and pharmaceutical development.
946343-13-1 (2,5-difluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide) 関連製品
- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)
- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)
- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)




